molecular formula C13H8Br2O B1295017 4,4'-Dibromobenzophenone CAS No. 3988-03-2

4,4'-Dibromobenzophenone

Cat. No.: B1295017
CAS No.: 3988-03-2
M. Wt: 340.01 g/mol
InChI Key: LFABNOYDEODDFX-UHFFFAOYSA-N
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Description

4,4’-Dibromobenzophenone is an organic compound with the molecular formula C13H8Br2O. It is a derivative of benzophenone, where two bromine atoms are substituted at the para positions of the phenyl rings. This compound is known for its pale orange to pale brown solid form and is slightly soluble in chloroform and methanol .

Mechanism of Action

Target of Action

4,4’-Dibromobenzophenone is a type of symmetric diphenyl ketone Symmetric diphenyl ketones are important organic synthesis intermediates and have wide applications in the fields of medicine, pesticides, and high polymer materials .

Mode of Action

It is known to be used in the synthesis of high molecular weight poly (p-phenylene) derivatives via a palladium-catalyzed polycondensation reaction . This suggests that it may interact with its targets through a similar mechanism, contributing to the formation of complex polymeric structures.

Biochemical Pathways

Given its role in the synthesis of high molecular weight poly (p-phenylene) derivatives , it can be inferred that it may influence the pathways related to polymer synthesis and degradation.

Pharmacokinetics

Its solubility profile indicates that it is soluble in ethanol, 2-propanol, acetone, and toluene, and miscible with water . This suggests that it may have good bioavailability due to its solubility in both polar and non-polar solvents.

Result of Action

Given its use in the synthesis of high molecular weight poly (p-phenylene) derivatives , it can be inferred that it may contribute to the formation of these complex structures at the molecular level.

Action Environment

It is known to be light-sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dibromobenzophenone can be synthesized through various methods. One common method involves the reaction of 4-bromobenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, resulting in the formation of 4,4’-Dibromobenzophenone .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromobenzophenone often involves the use of palladium-catalyzed polycondensation reactions. This method allows for the synthesis of high molecular weight poly(p-phenylene) derivatives, which are valuable in various applications .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibromobenzophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-Dibromobenzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

4,4’-Dibromobenzophenone can be compared with other similar compounds, such as:

Uniqueness: The presence of bromine atoms in 4,4’-Dibromobenzophenone imparts unique reactivity and properties compared to its chlorinated, fluorinated, or methylated counterparts. Bromine atoms are larger and more polarizable, influencing the compound’s interactions and reactivity .

Properties

IUPAC Name

bis(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFABNOYDEODDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192919
Record name 4,4'-Dibromobenzophenone
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Molecular Weight

340.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3988-03-2
Record name 4,4′-Dibromobenzophenone
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Record name 4,4'-Dibromobenzophenone
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Record name 4,4'-Dibromobenzophenone
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Record name 4,4'-Dibromobenzophenone
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Record name 4,4'-dibromobenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 4,4'-Dibromobenzophenone?

A1: this compound has the molecular formula C13H8Br2O and a molecular weight of 340.02 g/mol. Spectroscopic data, including infrared, ultraviolet, 1H and 13C nuclear magnetic resonance, and mass spectra, have been reported for this compound and its N-phenyl derivatives. []

Q2: How is the crystal structure of this compound characterized?

A2: The crystal structure of this compound has been determined at 293 K and 103 K. It was found to be isostructural with 4,4'-diiodobenzophenone but not with the dichloro derivative. No phase transition was observed within this temperature range. []

Q3: Can you describe the energy transfer dynamics observed in this compound systems?

A3: this compound (DBBP) has been extensively studied as a donor molecule in energy transfer experiments. Research using DBBP doped into polystyrene films, with 1,4-dibromonaphthalene (DBN) as an acceptor, revealed a fractal dimension of 2.4 for the donor-acceptor system, highlighting the impact of the polymer matrix on energy transfer dynamics. [] Further investigations in choleic acid crystals showed that energy transfer efficiency in DBBP/DBN systems is limited by single-range interactions, with trapping being diffusion-limited. Notably, the energy transfer rate in choleic acid crystals was 15 times slower compared to polystyrene, attributed to the larger intermolecular distances imposed by the choleic acid lattice. [, , ]

Q4: What insights have been gained from studying the low-frequency Raman spectra of this compound?

A4: Studies on the low-frequency Raman spectra of this compound single crystals at various temperatures, coupled with far-infrared spectra analysis, allowed for the assignment of lattice vibrations. These assignments were supported by lattice dynamics calculations. Additionally, the research revealed an unusual temperature dependence of certain bands, attributed to dephasing relaxation processes. [, ]

Q5: Has this compound been investigated for its photocatalytic properties?

A5: Yes, recent research has explored the use of this compound as a modifier for carbon nitride materials. Specifically, its application in photocatalytic propylene epoxidation with O2, in conjunction with TS-1, has been investigated. []

Q6: Are there any known applications of this compound in polymer synthesis?

A6: this compound serves as a valuable monomer in various polymerization reactions. It is a key component in synthesizing poly(aryl ether)s, poly(aryl ketone)s, and poly(aryl benzile)s through palladium-catalyzed polycondensation reactions with specific aromatic monomers containing functional groups. [] Additionally, it has been utilized in the synthesis of Fluorene-based poly(imino ketone)s containing polyhedral oligomeric silsesquioxane (POSS), resulting in polymers with improved thermal stability. [] Furthermore, its reaction with 4,4'-(9-fluorenylidene)dianiline leads to the formation of fluorene-based poly(imino ketone) with fluorine atoms in the side chains, exhibiting interesting optical properties and potential applications in organic photoelectric materials. []

Q7: What is the environmental impact of this compound and its degradation product?

A7: this compound is a known degradation product of the acaricide bromopropylate. Studies have identified this compound, alongside bromopropylate and its other degradation product 4,4'-dibromobenzilic acid, as contaminants in river sediments, particularly those affected by point source emissions. [] Additionally, analytical methods have been developed to detect residues of bromopropylate and its degradation products in honey, highlighting potential concerns for human health and the importance of monitoring these compounds in food products. []

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